

Theoretical and Computational Insights into 3-Isocyanato-2-methylfuran: A Technical Guide

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Compound of Interest

Compound Name: 3-Isocyanato-2-methylfuran

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of **3-isocyanato-2-methylfuran**, a heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental and computational data for this specific molecule, this document synthesizes information from studies on analogous furan and isocyanate derivatives to predict its structural, spectroscopic, and reactive properties. This guide is intended to serve as a foundational resource, offering detailed methodologies for potential experimental and computational investigations, structured data tables of predicted properties, and visualizations of key reaction pathways and analytical workflows.

Introduction

3-Isocyanato-2-methylfuran is a bifunctional molecule incorporating a 2-methylfuran ring and a highly reactive isocyanate group. The furan moiety is a prevalent scaffold in numerous biologically active compounds, while the isocyanate group is a versatile functional group for forming various chemical linkages. The interplay between the electron-rich furan ring and the electrophilic isocyanate group is expected to impart unique reactivity to this molecule, making it a valuable building block for novel chemical entities. This guide explores its predicted properties and provides a framework for future theoretical and experimental studies.

Predicted Molecular and Spectroscopic Properties

While experimental data for **3-isocyanato-2-methylfuran** is scarce, its molecular and spectroscopic properties can be predicted based on computational chemistry and data from similar compounds.

Predicted Molecular Properties

The following table summarizes the predicted molecular properties of **3-isocyanato-2-methylfuran** based on computational models.

Property	Predicted Value	Notes
Molecular Formula	C ₆ H ₅ NO ₂	
Molecular Weight	123.11 g/mol	
XLogP3	1.8	Predicted lipophilicity
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	Oxygen in furan ring and oxygen in isocyanate
Rotatable Bond Count	1	
Exact Mass	123.032028 u	

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic signatures for **3-isocyanato-2-methylfuran**. These predictions are based on the known spectroscopic data of 2-methylfuran and other isocyanate-containing compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2.1: Predicted ¹H NMR Data (in CDCl₃)

Protons on Furan Ring	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-4	~6.2 - 6.4	d	$J \approx 1.8$
H-5	~7.2 - 7.4	d	$J \approx 1.8$
Methyl Protons	~2.3 - 2.5	s	

Table 2.2: Predicted ^{13}C NMR Data (in CDCl_3)

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	~150 - 155
C-3	~125 - 130
C-4	~110 - 115
C-5	~120 - 125
Isocyanate Carbon	~128 - 133
Methyl Carbon	~13 - 16

Table 2.3: Predicted IR Spectroscopy Data

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
N=C=O Stretch (asymmetric)	~2250 - 2280	Strong, Sharp
C-H (furan ring)	~3100 - 3150	Medium
C-H (methyl group)	~2850 - 2960	Medium
C=C (furan ring)	~1500 - 1600	Medium
C-O-C (furan ring)	~1000 - 1100	Strong

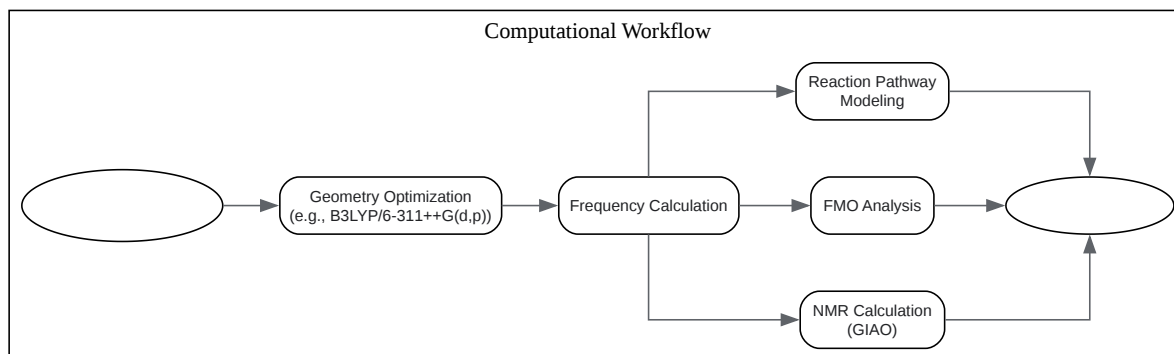
Computational and Experimental Protocols

Computational Methodology

Detailed theoretical studies on **3-isocyanato-2-methylfuran** can be performed using density functional theory (DFT) and other ab initio methods.

Protocol for DFT Calculations:

- Software: Gaussian, ORCA, or other quantum chemistry software packages.
- Method: B3LYP or M06-2X functional.[\[4\]](#)[\[5\]](#)
- Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.
- Calculations to Perform:
 - Geometry Optimization: To find the lowest energy conformation of the molecule.
 - Frequency Analysis: To confirm the optimized structure is a true minimum and to predict IR and Raman spectra.[\[6\]](#)
 - NMR Chemical Shift Calculation: Using the GIAO method.[\[6\]](#)
 - Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity and electronic properties.
 - Reaction Pathway Modeling: To investigate the mechanisms of reactions with nucleophiles.



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Caption: A general workflow for the computational analysis of **3-isocyanato-2-methylfuran**.

Synthesis and Spectroscopic Characterization

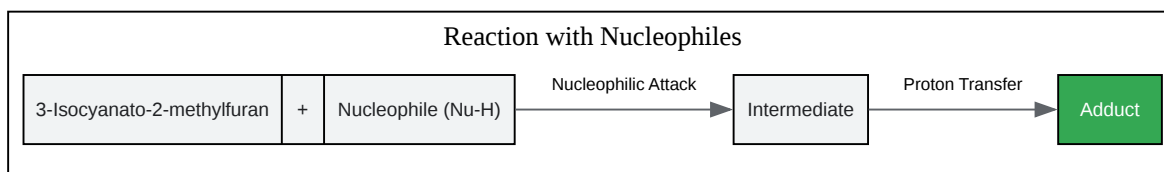
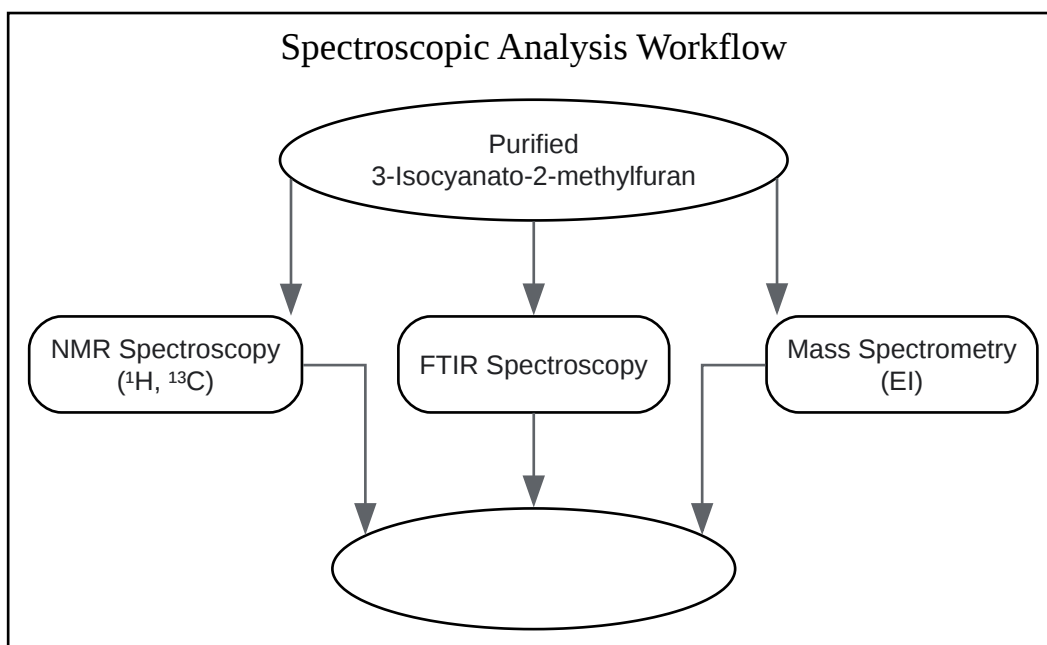
The synthesis of **3-isocyanato-2-methylfuran** can potentially be achieved from 2-methylfuran-3-carboxylic acid via a Curtius rearrangement.^{[7][8][9]}

Exemplary Synthesis Protocol (Curtius Rearrangement):

- **Acid Chloride Formation:** Convert 2-methylfuran-3-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
- **Azide Formation:** React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
- **Rearrangement:** Heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo Curtius rearrangement to form the isocyanate.
- **Purification:** Purify the resulting **3-isocyanato-2-methylfuran** by distillation under reduced pressure or column chromatography.

Protocol for Spectroscopic Analysis:[\[1\]](#)[\[2\]](#)[\[3\]](#)

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- FTIR Spectroscopy:
 - Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
 - Acquire the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Mass Spectrometry:
 - Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
 - Obtain the mass spectrum and analyze the fragmentation pattern.



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